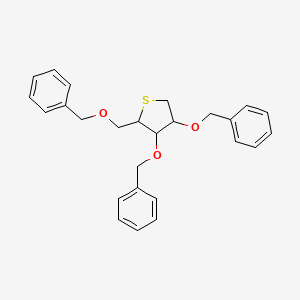

3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane

Description

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISDOLHHPNAZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route involving:

- Protection of hydroxyl groups as benzyloxy ethers (phenylmethoxy groups).

- Formation of the thiolane ring via intramolecular cyclization.

- Stereoselective control to obtain the desired (2R,3S,4S) configuration.

Key Synthetic Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of hydroxyl groups on a suitable sugar or polyol precursor | Benzyl bromide or benzyl chloride, base (e.g., NaH, K2CO3) | Formation of benzyloxy ethers to protect hydroxyls and introduce phenylmethoxy groups |

| 2 | Introduction of thiol functionality | Thiolating agents such as Lawesson’s reagent or P4S10 | Conversion of oxygen functionalities to sulfur analogs or direct thiol introduction |

| 3 | Cyclization to form thiolane ring | Intramolecular nucleophilic substitution or ring-closing reactions | Conditions optimized to favor 5-membered thiolane ring formation |

| 4 | Purification and stereochemical verification | Chromatography, NMR, chiral HPLC | Ensures high purity and correct stereochemistry |

Specific Method Example

A reported method (BenchChem data) for synthesizing (2R,3S,4S)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)thiolane involves:

- Starting from a triol precursor, selective benzylation of hydroxyl groups using benzyl bromide under basic conditions.

- Subsequent thiolane ring formation by intramolecular cyclization facilitated by nucleophilic attack of a thiol group on a suitable leaving group.

- The reaction is typically carried out under mild conditions to preserve stereochemistry and avoid side reactions.

- The final product is isolated with a purity of approximately 95% and characterized by NMR and mass spectrometry.

Research Findings and Optimization

Oxidation and Protection Techniques

- Iodine monochloride (ICl) has been identified as an efficient, green oxidant for converting alcohols to carbonyl compounds, which can be useful in intermediate steps of thiolane synthesis where oxidation states need adjustment.

- Benzyl protection is favored due to its stability under various reaction conditions and ease of removal if needed.

Stereochemical Control

- The stereochemistry of the thiolane ring is controlled by the choice of starting materials and reaction conditions.

- Use of chiral precursors or chiral catalysts can enhance enantioselectivity.

- Analytical techniques such as chiral HPLC and NMR are employed to confirm stereochemical outcomes.

Yield and Purity

- Reported yields for the thiolane ring formation step range from moderate to high (60-90%) depending on reaction optimization.

- Purity is typically above 95% after chromatographic purification.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting material | Polyol or sugar derivative with free hydroxyls | Provides scaffold for benzylation and thiolane formation |

| Protection reagent | Benzyl bromide, base (NaH, K2CO3) | Efficient formation of phenylmethoxy groups |

| Thiol introduction | Lawesson’s reagent, P4S10, or thiol nucleophiles | Converts oxygen to sulfur or introduces thiol for ring closure |

| Cyclization | Intramolecular nucleophilic substitution | Forms thiolane ring with stereocontrol |

| Oxidation (if needed) | Iodine monochloride (ICl) | Mild, green oxidant for intermediate steps |

| Purification | Column chromatography, recrystallization | Achieves >95% purity |

| Characterization | NMR, MS, chiral HPLC | Confirms structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiolane derivatives depending on the reagents used.

Scientific Research Applications

3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane involves its interaction with molecular targets through its functional groups. The phenylmethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the thiolane ring can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane with structurally or functionally related compounds, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogs: Thiolane vs. Oxolane Derivatives

Thiolane derivatives differ from oxolanes (tetrahydrofurans) primarily due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. This results in:

- Increased ring strain : The C-S bond length (~1.81 Å) vs. C-O (~1.43 Å) reduces orbital overlap, making thiolanes more reactive in nucleophilic substitutions or ring-opening reactions.

Substituent Effects: Phenylmethoxy vs. Methoxy Groups

Compared to simpler methoxy-substituted heterocycles (e.g., the quinazolinone derivative in ), phenylmethoxy groups introduce steric bulk and extended conjugation:

- Steric hindrance: The three phenylmethoxy groups in the thiolane compound likely reduce crystallization efficiency, leading to lower melting points compared to smaller analogs. For example, the methoxy-substituted quinazolinone in has a melting point of 228–230°C, whereas the thiolane derivative’s melting point is unreported but expected to be lower due to hindered packing .

- Lipophilicity : Phenylmethoxy groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.

Spectroscopic and Analytical Data

Biological Activity

3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane features a thiolane ring with two phenylmethoxy groups. This unique configuration may contribute to its biological activity by enhancing solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiolanes have been studied for their effectiveness against various bacterial strains. The presence of phenylmethoxy groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.

Anticancer Activity

In vitro studies have shown that 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane can inhibit cancer cell proliferation. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. For example, compounds structurally related to this thiolane have shown IC50 values in the micromolar range against prostate cancer cell lines (PC-3) .

The proposed mechanisms through which 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : The compound may interact with cellular receptors that regulate growth and apoptosis pathways.

- Gene Expression Alteration : It may influence the expression of genes associated with drug resistance and apoptosis.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various thiolane derivatives, including 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL. -

Anticancer Activity Assessment :

In a detailed investigation involving PC-3 prostate cancer cells, the compound was found to induce apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 22 μM for the compound, indicating potent anticancer properties compared to standard chemotherapeutics .

Data Summary Table

| Biological Activity | IC50 Value (μM) | Target Cell Line/Organism |

|---|---|---|

| Antimicrobial | 10 - 50 | Various bacterial strains |

| Anticancer | 22 | PC-3 prostate cancer cells |

| Enzyme Inhibition | Varies | β-glucuronidase and α-glucosidase |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3,4-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane, particularly regarding regioselectivity?

- Methodological Answer : The synthesis can leverage multi-step benzylation strategies, as seen in analogous compounds. For example, benzyl ether protection of hydroxyl groups is critical. A stepwise approach using potassium hydroxide (KOH) in dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen) ensures regioselective substitution . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) minimizes byproducts. Monitoring with TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratios for nucleophile-electrophile pairs) improves yields .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze benzyloxy proton signals (δ 4.5–5.5 ppm for OCH2Ph) and thiolane ring protons (δ 2.5–3.5 ppm). Compare with computational predictions (DFT) for stereochemical confirmation .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns against theoretical values.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- Purity Assessment : Use HPLC with a chiral column (e.g., Chiralpak® IA) to confirm enantiomeric excess ≥99% .

Q. What safety protocols are essential for handling air-sensitive intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., benzylation reactions) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal : Segregate halogenated solvents and reactive intermediates for professional disposal .

Advanced Research Questions

Q. How can stereochemical control be achieved during thiolane ring formation?

- Methodological Answer :

- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to induce asymmetric induction .

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Pd/C or Ru complexes) with chiral ligands (BINAP, Josiphos) to control ring-closing metathesis or cyclization .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Store at –20°C in amber vials to prevent oxidation .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–13). The benzyl ether groups confer stability in neutral to mildly acidic conditions but hydrolyze under strong acids/bases .

Q. What computational strategies predict reactivity in further functionalization (e.g., sulfur oxidation or benzyl deprotection)?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug development applications .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Reproducibility Checks : Validate methods using standardized equipment (e.g., Mettler Toledo DSC for melting points).

- Purity Reassessment : Recrystallize the compound from ethanol/water mixtures and compare with literature data .

- Interlaboratory Collaboration : Cross-validate results with independent labs using identical protocols .

Application-Oriented Questions

Q. What role does this compound serve as a precursor in medicinal chemistry?

- Methodological Answer :

- Protecting Group Strategy : The benzyl ethers can be selectively deprotected (e.g., hydrogenolysis with Pd/C) to generate hydroxylated intermediates for glycosylation or phosphorylation .

- Thiolane Core Utility : The sulfur-containing ring is a scaffold for antiviral or anticancer agents, analogous to Remdesivir intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.